rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
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Overview
Description
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an olefin with a bromomethyl and trifluoromethyl precursor under cyclopropanation conditions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents in the presence of catalysts like copper or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the cyclopropanation reaction, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-1-(chloromethyl)-2-(trifluoromethyl)cyclopropane, cis
- rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis
- rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane, cis
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is unique due to the combination of the bromomethyl and trifluoromethyl groups on the cyclopropane ring. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
2092389-69-8 |
---|---|
Molecular Formula |
C5H6BrF3 |
Molecular Weight |
203 |
Purity |
95 |
Origin of Product |
United States |
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